molecular formula C16H20N4O4 B2574154 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 953180-71-7

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2574154
CAS No.: 953180-71-7
M. Wt: 332.36
InChI Key: QMLDQSXPAFVECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates a piperidine core, a furan ring, and an isoxazole moiety linked by an oxalamide group. The isoxazole pharmacophore is a privileged structure in medicinal chemistry, known to confer diverse biological activities, including significant anticancer and anti-inflammatory properties . This compound is of high interest primarily in oncology research, particularly for developing inhibitors of protein kinases, such as Aurora kinases, which are critical targets for disrupting cancer cell proliferation . The strategic inclusion of the isoxazole ring, a common feature in FDA-approved drugs, enhances the compound's potential to interact with key enzymatic targets . Its application extends to other research areas, including investigations as a histone deacetylase (HDAC) inhibitor, which represents another promising pathway for epigenetic cancer therapy . This product is intended for use in biochemical assays, target validation, and structure-activity relationship (SAR) studies to advance the development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c21-15(16(22)18-14-5-9-24-19-14)17-10-12-3-6-20(7-4-12)11-13-2-1-8-23-13/h1-2,5,8-9,12H,3-4,6-7,10-11H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLDQSXPAFVECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Isoxazole Ring: The isoxazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The final step involves coupling the piperidine, furan, and isoxazole intermediates through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted piperidines and amides.

Scientific Research Applications

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The oxalamide scaffold is highly modular, allowing for variations in R1 and R2 substituents that dictate pharmacological and physicochemical properties. Key structural analogs from the evidence include:

Compound Name R1 Substituent R2 Substituent Key Features
Target Compound (1-(Furan-2-ylmethyl)piperidin-4-yl)methyl Isoxazol-3-yl Heterocyclic R1/R2; potential for enhanced π-π interactions and metabolic oxidation .
GMC-1 () 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Aryl R1; electron-withdrawing groups may enhance antimicrobial activity .
Compound 13 () (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl Thiazole R1; polar hydroxyethyl group may improve solubility and HIV entry inhibition .
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy and pyridyl groups contribute to umami flavor via hTAS1R1/hTAS1R3 agonism .
Compound 9 () 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl 5-Phenyl-1H-pyrazol-3-yl Piperazine R1; dichlorophenyl group may enhance CNS targeting .

Key Observations :

  • Heterocyclic vs.
  • Polarity and Solubility : Hydrophilic groups (e.g., hydroxyethyl in Compound 13) improve solubility, whereas the target’s furan may reduce it due to lipophilic character .
Pharmacokinetics and Metabolism
  • Metabolic Stability: S336 and related flavoring agents () showed rapid hepatic metabolism without amide hydrolysis, suggesting oxalamide cores are resistant to cleavage.

Biological Activity

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine Ring : This moiety is commonly associated with various therapeutic effects.
  • Furan Moiety : Enhances reactivity and may contribute to pharmacological properties.
  • Isoxazole Group : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.

The molecular formula for this compound is C21H27N3O3C_{21}H_{27}N_{3}O_{3}, with a molecular weight of 385.5 g/mol.

Preliminary studies suggest that the compound may interact with specific molecular targets, modulating their activity and leading to significant biological effects. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways, potentially reducing tumor growth.
  • Receptor Modulation : It could act on specific receptors, influencing various signaling pathways related to inflammation and cancer.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown:

  • Cell Viability Assays : The compound significantly reduced the viability of various cancer cell lines.
Cell LineIC50 (µM)
MCF7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

These results indicate that the compound's cytotoxicity varies among different cancer types, suggesting selective targeting.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent:

  • Inhibition of Pro-inflammatory Cytokines : Studies demonstrated a reduction in TNF-alpha and IL-6 levels in treated macrophages.
CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha250150
IL-6300180

This suggests that the compound may modulate immune responses, providing a dual therapeutic approach for inflammation-related diseases.

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry to assess cell death mechanisms.
  • Inflammation Model : In an animal model of arthritis, treatment with this compound resulted in decreased joint swelling and pain, indicating its potential for treating inflammatory conditions.

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